N-(4-(cyclopropanesulfonamido)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

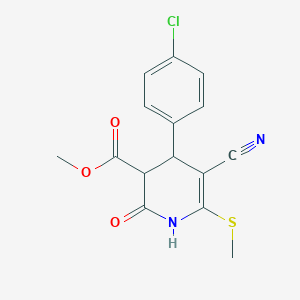

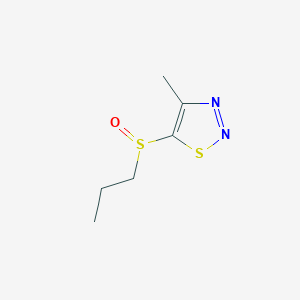

N-(4-(cyclopropanesulfonamido)phenyl)acetamide, commonly known as CSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. CSA is a sulfonamide-based compound that has been synthesized using various methods, including the reaction of cyclopropanesulfonamide and 4-aminophenylacetic acid.

Scientific Research Applications

Antimicrobial Applications

A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, aimed at antimicrobial use. Compounds derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide showed promising in vitro antibacterial and antifungal activities, highlighting the potential of sulfonamide derivatives in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Biophysical Interactions

Another study investigated the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, revealing insights into its structural parameters, electron behavior, and biological properties. This study provides a foundation for understanding the compound's interactions in biological systems and its potential therapeutic applications (Bharathy et al., 2021).

Diagnostic Imaging

Research utilizing N-(2-Acetamido)-2-aminoethanesulfonic acid, a related compound, for pH imaging in hyperpolarized (13)C magnetic resonance spectroscopy, demonstrates the utility of sulfonamide derivatives in diagnostic imaging, enabling rapid pH measurements within the physiological range (Flavell et al., 2015).

Drug Metabolism

A significant finding relates to the bioactive N-Acylphenolamine AM404 from acetaminophen metabolism, where N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives play a crucial role in the formation of potent TRPV1 agonists, highlighting a novel pathway for drug metabolism and its implications in pain and thermoregulatory pathways (Högestätt et al., 2005).

Immunomodulation

The compound has shown potential in immunomodulation, with studies indicating its ability to restore cytolytic T-lymphocyte response in various experimental models. This suggests its utility in enhancing immune responses against tumors and possibly in augmenting the effectiveness of cytotoxic chemotherapy (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).

Mechanism of Action

Target of Action

N-(4-(cyclopropanesulfonamido)phenyl)acetamide, also known as N-(4-cyclopropanesulfonamidophenyl)acetamide, primarily targets dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .

Mode of Action

This compound interacts with its target, DHFR, by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway . The disruption of this pathway can lead to the inhibition of DNA synthesis and cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, leading to a decrease in nucleotide synthesis and, consequently, DNA synthesis .

Result of Action

The inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway result in the inhibition of DNA synthesis and cell growth . This makes this compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer .

properties

IUPAC Name |

N-[4-(cyclopropylsulfonylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8(14)12-9-2-4-10(5-3-9)13-17(15,16)11-6-7-11/h2-5,11,13H,6-7H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXFCRBKCDCJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758596.png)

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)

![5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2758604.png)

![2-[4-(biphenyl-4-ylsulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2758605.png)

![[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-2-yl]methyl N-methylcarbamate](/img/structure/B2758606.png)

![2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile](/img/structure/B2758608.png)

![N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758613.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2758614.png)